1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea
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Overview
Description
1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a tetrahydrothiophene ring with a methyl group and a urea moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with an appropriate isocyanate under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: For industrial-scale production, the synthesis process is often optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, catalysts may be employed to accelerate the reaction and improve yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the urea moiety, where nucleophiles such as amines or alcohols replace the urea group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Lithium aluminum hydride; performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Amines, alcohols; reactions are usually conducted in polar solvents like dimethylformamide or acetonitrile at elevated temperatures.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Thiol derivatives.
Substitution: Urea-substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential as an enzyme inhibitor, particularly in the context of metabolic pathways.
Medicine: Research has indicated its potential use as a therapeutic agent, particularly in the treatment of certain diseases where enzyme inhibition is beneficial.
Industry: The compound is used in the development of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea exerts its effects is primarily through the inhibition of specific enzymes. The urea moiety interacts with the active site of the enzyme, blocking its activity and thereby modulating the associated biochemical pathways. This interaction can affect various molecular targets, including kinases and proteases, leading to downstream effects on cellular processes.
Comparison with Similar Compounds
- 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)acetamide
- 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)thiourea
- 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)carbamate
Uniqueness: 1-(3-Methyl-1,1-dioxidotetrahydrothiophen-3-yl)urea stands out due to its specific combination of a tetrahydrothiophene ring and a urea moiety, which imparts unique chemical reactivity and biological activity. Compared to its analogs, this compound exhibits distinct enzyme inhibition profiles and potential therapeutic applications, making it a valuable molecule for further research and development.
Properties
Molecular Formula |
C6H12N2O3S |
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Molecular Weight |
192.24 g/mol |
IUPAC Name |
(3-methyl-1,1-dioxothiolan-3-yl)urea |
InChI |
InChI=1S/C6H12N2O3S/c1-6(8-5(7)9)2-3-12(10,11)4-6/h2-4H2,1H3,(H3,7,8,9) |
InChI Key |
VUOXNZDJJQRCBS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)N |
Origin of Product |
United States |
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